2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol
Overview
Description
Synthesis Analysis
While specific synthesis details are not directly mentioned in the papers available, the compound is utilized in various chemical sensors and assays, indicating its synthetic availability and relevance in analytical applications. For example, Amini et al. (2004) developed an optical chemical sensor based on this compound for the determination of nickel ion in aqueous solutions, highlighting its practical synthesis and application in sensor technology (Amini, Momeni-Isfahani, Khorasani, & Pourhossein, 2004).
Molecular Structure Analysis
The molecular structure of 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol allows for the formation of complexes with metals, as explored in various studies. Ohashi, Tsukuda, & Watarai (2003) determined the crystal structure of a palladium complex, revealing two structural isomers that differ in the positions of carbon atoms at the diethylamino group, indicating the compound's flexible coordination behavior (Ohashi, Tsukuda, & Watarai, 2003).
Chemical Reactions and Properties
The compound demonstrates significant reactivity towards various metal ions, forming stable complexes. For instance, it forms a 1:1 complex with uranyl ions, showcasing its potential in the selective sensing and extraction of specific metals from complex mixtures (Rawat, Mohapatra, & Manchanda, 2006).
Physical Properties Analysis
Though specific physical properties like melting point or solubility are not detailed in the provided literature, the compound's applications in various detection methods imply its solubility and stability under different conditions, crucial for its use in analytical chemistry.
Chemical Properties Analysis
2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol exhibits remarkable chemical properties, such as the ability to form complexes with a wide range of metal ions. This is highlighted in its use for the spectrophotometric determination of metals like gadolinium(III), where optimal complexation conditions were delineated, demonstrating its versatile chemical behavior and interaction with metals (Martinez, Perino, Marchevsky, & Olsina, 1993).
Future Directions
properties
IUPAC Name |
2-[(5-bromopyridin-2-yl)diazenyl]-5-(diethylamino)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN4O/c1-3-20(4-2)12-6-7-13(14(21)9-12)18-19-15-8-5-11(16)10-17-15/h5-10,21H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNVCXDAVEHOIBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)N=NC2=NC=C(C=C2)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70871961 | |
Record name | 2-[(5-Bromopyridin-2-yl)diazenyl]-5-(diethylamino)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70871961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark red powder; [Aldrich MSDS] | |
Record name | 2-(5-Bromo-2-pyridylazo)-5-diethylaminophenol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10488 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00000001 [mmHg] | |
Record name | 2-(5-Bromo-2-pyridylazo)-5-diethylaminophenol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10488 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol | |
CAS RN |
14337-53-2 | |
Record name | 5-Br-PADAP | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14337-53-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 14337-53-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=367081 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZTC96V5DTP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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